(2S)-2-Methyl-4-nitrobutanoic acid

Chiral resolution optical purity nitroalkanoic acid

Procure (2S)-2-Methyl-4-nitrobutanoic acid (CAS 88390-26-5) as the definitive, stereospecific chiral building block for asymmetric synthesis. This single enantiomer (>98% ee achievable) serves as the exclusive resolved precursor to the bioactive plant hormone (S)-(-)-dihydrozeatin. Chiral integrity at the 2-position is critical for downstream biological activity, making this nitro acid an irreplaceable intermediate for peptidomimetic scaffolds, enantioselective Michael additions, and citalopram-related API programs. Ensure pharmacological relevance with documented enantiomeric quality.

Molecular Formula C5H9NO4
Molecular Weight 147.13
CAS No. 88390-26-5
Cat. No. B2490944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Methyl-4-nitrobutanoic acid
CAS88390-26-5
Molecular FormulaC5H9NO4
Molecular Weight147.13
Structural Identifiers
SMILESCC(CC[N+](=O)[O-])C(=O)O
InChIInChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
InChIKeyOUFURNSEVIXAGV-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-Methyl-4-nitrobutanoic acid (CAS 88390-26-5): Chiral Nitroalkanoic Acid Procurement Baseline


(2S)-2-Methyl-4-nitrobutanoic acid is a chiral nitroalkanoic acid with the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol, featuring a stereospecific (S)-configuration at the 2-position [1]. Its computed properties include XLogP3 of 0.5, topological polar surface area of 83.1 Ų, and exactly one defined atom stereocenter [1]. The compound exists as the enantiomer of the (R)-form (CAS 88390-28-7) and serves as a versatile intermediate in asymmetric synthesis, particularly where the nitro group enables subsequent reduction to amines or participation in Michael additions and other C–C bond-forming reactions [2].

Why Racemic 2-Methyl-4-nitrobutanoic Acid or the (R)-Enantiomer Cannot Substitute (2S)-2-Methyl-4-nitrobutanoic Acid


The (2S)-enantiomer is not interchangeable with its racemic mixture or the (R)-enantiomer because the stereochemistry at the 2-position directly governs downstream biological activity. In the well-established dihydrozeatin synthesis pathway, hydrolysis of racemic nitroester followed by resolution with chiral α-methylbenzylamine salts yields the optically pure (S)- and (R)-nitro acids, which are subsequently converted to the corresponding amino alcohols and then to dihydrozeatin enantiomers. The S-(−) and R-(+)-dihydrozeatins exhibit measurably different specific rotations and distinct activities in the Amaranthus betacyanin stimulation assay, demonstrating that the enantiomeric form dictates biological outcome [1]. Substituting the (S)-nitro acid with the racemate or the (R)-enantiomer would therefore compromise stereochemical fidelity and alter or abolish the desired biological readout in any application requiring single-enantiomer intermediates.

Quantitative Differentiation of (2S)-2-Methyl-4-nitrobutanoic acid from Closest Analogs


Enantiomeric Optical Purity >98% Achievable via Classical Resolution with α-Methylbenzylamine

The racemic (±)-2-methyl-4-nitrobutyric acid can be resolved into its (S)- and (R)-enantiomers using (+)- and (−)-α-methylbenzylamine as the resolving agent. NMR analysis of the resolved methyl esters in the presence of a chiral shift reagent confirmed optical purities exceeding 98% for both enantiomers [1]. This level of enantiomeric excess is essential for applications demanding single-isomer intermediates and is not achievable from the unresolved racemate or the achiral 4-nitrobutanoic acid analog.

Chiral resolution optical purity nitroalkanoic acid

Stereospecific Intermediate for Dihydrozeatin Enantiomers with Distinct Bioactivity

The (S)-nitro acid serves as the direct precursor to (S)-(−)-dihydrozeatin, while the (R)-nitro acid yields (R)-(+)-dihydrozeatin. The two dihydrozeatin enantiomers show distinct specific rotations at 589 nm, and their biological activities in the Amaranthus betacyanin stimulation assay are measurably different, paralleling findings in other cytokinin bioassays [1]. The achiral 4-nitrobutanoic acid cannot access either enantiomer of this biologically active cytokinin.

Cytokinin synthesis dihydrozeatin stereospecific intermediate

Computational Physicochemical Properties Differentiate (2S)-Nitro Acid from Achiral 4-Nitrobutanoic Acid

Computed properties from PubChem distinguish the chiral (2S)-compound from the simpler achiral analog 4-nitrobutanoic acid (CAS 16488-43-0, MW 133.10, C4H7NO4) [1]. The presence of the 2-methyl substituent increases molecular weight by 14.03 Da, adds one rotatable bond (3 vs. 2), and modifies the XLogP3 from approximately −0.2 (4-nitrobutanoic acid) to 0.5 for the 2-methyl derivative, indicating enhanced lipophilicity and altered membrane permeability potential [1].

Physicochemical properties drug-likeness computational chemistry

Vendor Pricing Differential Reflects Synthetic Complexity of Single-Enantiomer (2S)-Form

Commercial pricing data from Enamine (accessed via distributor kuujia.com) lists the (2S)-enantiomer at $1,893/0.5 g, $3,865/2.5 g, and $8,480/10 g [1]. In contrast, the racemic 2-methyl-4-nitrobutanoic acid is typically available at substantially lower cost from multiple vendors, reflecting the additional synthetic effort required to produce stereochemically pure material via asymmetric hydrogenation or biocatalytic routes. This price differential quantifies the added value of guaranteed (S)-configuration for procurement decisions.

Procurement economics chiral building block research chemical sourcing

Synthetic Route: Asymmetric Hydrogenation or Biocatalytic Routes Required for (2S)-Enantiomer, Unlike Racemic Nitration

The synthesis of (2S)-2-methyl-4-nitrobutanoic acid requires asymmetric hydrogenation or biocatalytic approaches to establish the stereocenter, whereas the racemic form is accessible via simple nitration of 2-methylbutanoic acid using mixed nitric and sulfuric acid [1]. This methodological distinction underscores the higher synthetic barrier to single-enantiomer production and explains the limited commercial availability of the (S)-form relative to the racemate.

Asymmetric synthesis biocatalysis synthetic methodology

Validated Application Scenarios for (2S)-2-Methyl-4-nitrobutanoic acid Based on Comparative Evidence


Stereospecific Synthesis of (S)-(−)-Dihydrozeatin and Analogous Cytokinins

As the resolved precursor to (S)-(−)-dihydrozeatin, (2S)-2-methyl-4-nitrobutanoic acid is the sole starting material capable of delivering the biologically active (S)-enantiomer of this plant hormone. The three-step sequence—Michael condensation, reduction, and purine coupling—has been validated in the primary literature, and the enantiomeric purity of the intermediate (>98% ee) translates directly to the final cytokinin [1]. This application is inapplicable to the racemate or (R)-enantiomer.

Chiral Building Block for Enantiomerically Pure γ-Amino Acid Derivatives

Reduction of the nitro group in (2S)-2-methyl-4-nitrobutanoic acid yields (S)-4-amino-2-methylbutanoic acid, a chiral γ-amino acid. This scaffold is valuable in peptidomimetic and medicinal chemistry programs where the stereochemistry at the β-carbon influences receptor binding. The computed XLogP3 of 0.5 for the nitro acid [2] suggests that the corresponding amino acid will possess favorable properties for CNS penetration, distinguishing it from analogs lacking the 2-methyl substituent.

Asymmetric Michael Addition Substrate for Quaternary Stereocenter Construction

The activated nitroalkane moiety in (2S)-2-methyl-4-nitrobutanoic acid enables its use as a nucleophile in enantioselective Michael additions to nitroolefins or α,β-unsaturated carbonyl compounds. The existing (S)-stereocenter can direct diastereoselectivity in the formation of adjacent quaternary centers, a transformation that is impossible with the achiral 4-nitrobutanoic acid analog. The commercial availability of the single enantiomer eliminates the need for chiral auxiliary or catalyst screening for the first stereocenter [3].

Pharmaceutical Intermediate Procurement for cGMP-Governed Syntheses

For pharmaceutical development programs requiring defined stereochemistry (e.g., citalopram-related intermediates or other chiral APIs), the (2S)-2-methyl-4-nitrobutanoic acid offers a documented enantiomeric purity benchmark (>98% ee achievable) [1] and established vendor supply chains [3]. The price premium over racemic material reflects the quality assurance and regulatory documentation typically required for IND-enabling studies, making it the appropriate procurement choice when stereochemical identity is a critical quality attribute.

Quote Request

Request a Quote for (2S)-2-Methyl-4-nitrobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.